molecular formula C11H6BrNO2 B1584746 6-Bromo-3-cyano-4-methylcoumarin CAS No. 56394-22-0

6-Bromo-3-cyano-4-methylcoumarin

Cat. No.: B1584746
CAS No.: 56394-22-0
M. Wt: 264.07 g/mol
InChI Key: NPCFOYALAZMRDI-UHFFFAOYSA-N
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Description

6-Bromo-3-cyano-4-methylcoumarin is a derivative of 3-cyanocoumarin, a class of heterocyclic compounds known for their diverse applications in various fields. This compound is characterized by the presence of a bromine atom at the 6th position, a cyano group at the 3rd position, and a methyl group at the 4th position on the coumarin ring. It has a molecular formula of C11H6BrNO2 and a molecular weight of 264.07 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromo-3-cyano-4-methylcoumarin can be synthesized by reacting 5′-bromo-2′-hydroxyacetophenone with malononitrile in the presence of iodine under microwave or thermal conditions . The reaction typically involves the following steps:

  • Dissolve 5′-bromo-2′-hydroxyacetophenone and malononitrile in a suitable solvent such as ethanol.
  • Add iodine as a catalyst to the reaction mixture.
  • Heat the mixture under microwave irradiation or traditional thermal heating until the reaction is complete.
  • Purify the product by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-cyano-4-methylcoumarin undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The cyano group can be reduced to an amine or oxidized to a carboxylic acid.

    Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve heating in a polar solvent.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.

    Oxidation and Reduction Reactions: Products include amines, carboxylic acids, or other functionalized derivatives.

Scientific Research Applications

6-Bromo-3-cyano-4-methylcoumarin has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3-cyano-4-methylcoumarin is unique due to the combination of the bromine, cyano, and methyl groups on the coumarin ring. This specific substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

6-bromo-4-methyl-2-oxochromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrNO2/c1-6-8-4-7(12)2-3-10(8)15-11(14)9(6)5-13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCFOYALAZMRDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350994
Record name 6-Bromo-3-cyano-4-methylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56394-22-0
Record name 6-Bromo-3-cyano-4-methylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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